molecular formula C10H8FNO3 B2578077 7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid CAS No. 383132-91-0

7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2578077
CAS No.: 383132-91-0
M. Wt: 209.176
InChI Key: AUIRPPJGVZXBRO-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H8FNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular weight of this compound is 209.17 . More detailed structural analysis is not available in the retrieved data.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 209.17 .

Scientific Research Applications

Chemical Synthesis and Environmental Applications

While specific studies directly addressing 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid were not identified, research on related fluorinated carboxylic acids and indole derivatives provides insight into potential applications and implications of similar compounds in scientific research. These can range from environmental assessments of fluorinated alternatives to applications in drug synthesis and the exploration of natural compounds' structure-activity relationships.

  • Environmental Impact of Fluorinated Compounds : Fluorinated carboxylic acids, such as perfluoroalkyl carboxylic acids (PFCAs), have been studied for their environmental persistence and potential health impacts. Such research is crucial for understanding the ecological and human health risks associated with fluorinated compounds, which may share structural similarities with this compound. Studies have focused on the environmental releases, persistence, and biotic exposure of these substances, highlighting the need for comprehensive risk assessment and management (Wang et al., 2013).

  • Indole Synthesis and Applications : The synthesis of indole and its derivatives has been a significant area of research due to the indole nucleus's presence in many natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis, including those that might be applicable to the synthesis of this compound, categorizes various strategies for constructing the indole core. This synthesis knowledge is foundational for developing new drugs and understanding biological mechanisms (Taber & Tirunahari, 2011).

  • Drug Synthesis and Pharmacological Importance : Carboxylic acids, including those derived from biomass like levulinic acid, serve as precursors for synthesizing a wide array of value-added chemicals, including pharmaceuticals. The flexibility offered by the carboxylic and carbonyl functional groups aids in creating diverse and potent drugs. This relevance extends to compounds like this compound, which could play a role in synthesizing novel therapeutic agents (Zhang et al., 2021).

  • Biological Activities of Carboxylic Acids : Natural carboxylic acids from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds, such as benzoic acid and its derivatives, indicates that minor modifications to the carboxylic acid structure can significantly impact bioactivity. This insight is valuable for designing and synthesizing new compounds with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound The compound has a predicted density of 1466±006 g/cm3 and a predicted boiling point of 4649±400 °C . It is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound is recommended to be stored in a -20°c freezer , suggesting that temperature may play a role in maintaining its stability.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They exhibit several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .

Cellular Effects

This compound, like other indole derivatives, exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

Subcellular Localization

Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRPPJGVZXBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1.00 g, 4.22 mmol) in ethanol was added KOH (473 mg, 8.43 mmol). The reaction was stirred at room temperature for 12 hours, cooled to 0° C. and acidified with 1 N HCl. The mixture was extracted with EtOAc and CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford the title compound (550 mg, 62%).
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1 g
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473 mg
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Yield
62%

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